molecular formula C54H69Cl2N2PRu B566023 [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane CAS No. 536724-67-1

[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane

カタログ番号: B566023
CAS番号: 536724-67-1
分子量: 949.104
InChIキー: MCNUJWCJGIGFBS-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane (hereafter referred to as Ru-NHC-PhInd) is a ruthenium-based metathesis catalyst featuring a bulky N-heterocyclic carbene (NHC) ligand, a tricyclohexylphosphine (PCy₃) ancillary ligand, and a 3-phenylindenylidene alkylidene group. Its structure combines thermal stability from the NHC ligand with tunable reactivity due to the indenylidene moiety, making it effective in ring-closing metathesis (RCM) and cross-metathesis applications . This compound belongs to the broader family of Grubbs-type catalysts but distinguishes itself through ligand architecture and electronic properties.

特性

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2.C18H33P.C15H10.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-9,11H;2*1H;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNUJWCJGIGFBS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=C3C=C(C4=CC=CC=C43)C5=CC=CC=C5)(Cl)Cl)C6=C(C=C(C=C6C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H69Cl2N2PRu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

949.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ruthenium complexes, particularly those containing N-heterocyclic carbenes (NHCs), have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane is a notable example that has been studied for its potential antimicrobial and antiproliferative properties.

Chemical Structure and Properties

The compound's structure features a ruthenium center coordinated with NHC and phosphine ligands, which contribute to its stability and reactivity. The molecular formula is C39H53Cl2N3Ru, with a molecular weight of approximately 827 g/mol. Its unique architecture allows it to participate in various catalytic processes, particularly olefin metathesis.

Biological Activity Overview

Recent studies have highlighted the biological activities of ruthenium NHC complexes, focusing on their antimicrobial and anticancer properties:

Antimicrobial Activity

Ruthenium complexes have shown promising activity against a range of microbial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus, Bacillus subtilis, and Listeria monocytogenes.
  • Gram-negative Bacteria : Limited activity against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal Strains : Notably active against Candida albicans .

The mechanism of action appears to involve disruption of microbial cell membranes and interference with essential metabolic processes.

Antiproliferative Activity

The compound has demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : Human colon, breast, cervix, liver cancer cells, and rat glioblastoma.
  • Comparison with Standard Drugs : Ruthenium complexes generally exhibit higher cytotoxicity than traditional anticancer agents .

Case Studies

Several studies have explored the biological efficacy of ruthenium complexes:

  • Study on Antibacterial Efficacy :
    • Objective : Evaluate the antibacterial properties of ruthenium complexes against resistant strains.
    • Findings : The complex showed significant inhibition zones against tested bacterial strains, indicating strong bactericidal activity. MIC values were lower than those for conventional antibiotics .
  • Cancer Cell Line Testing :
    • Objective : Assess the antiproliferative effects on breast cancer cell lines.
    • Results : The complex induced apoptosis in a dose-dependent manner, with IC50 values significantly lower than those for cisplatin .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The lipophilic nature of the complex facilitates penetration into bacterial membranes.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to cell death.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation and survival pathways .

Summary Table of Biological Activities

Activity TypeOrganism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialE. coliLimited activity
AntifungalCandida albicansStrong growth inhibition
AntiproliferativeHuman breast cancer cellsInduced apoptosis (IC50 < 10 µM)
AntiproliferativeRat glioblastoma cellsHigher cytotoxicity than cisplatin

科学的研究の応用

Recent studies have explored the potential of ruthenium complexes, including this compound, as anticancer agents. The unique properties of ruthenium complexes allow them to interact with biological systems differently than traditional platinum-based drugs.

2.1 Anticancer Activity

Research indicates that ruthenium complexes exhibit promising anticancer properties against various cancer types, including breast and colorectal cancers. The mechanism involves selective targeting of cancer cells while minimizing damage to healthy cells, attributed to differences in redox potentials between tumor and normal tissues.

Case Study: RAPTA-C

RAPTA-C is a well-studied ruthenium complex that shares structural similarities with [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane. It has demonstrated significant antimetastatic effects in preclinical models:

  • Cancer Type : Ovarian Carcinoma
  • Model Used : Chicken chorioallantoic membrane
  • Outcome : Reduced primary tumor growth and metastasis

Mechanistic Insights

The catalytic mechanism of the compound involves the formation of a ruthenium-carbene intermediate that facilitates the metathesis reaction. Studies have shown that altering the ligand environment can significantly affect the reactivity and selectivity of the catalyst.

類似化合物との比較

Structural and Ligand-Based Differences

a) Core Ligand Modifications
  • Grubbs Second-Generation Catalyst (GII): RuCl₂(=CHPh)(PCy₃)(IMes) (IMes = 1,3-dimesitylimidazol-2-ylidene) The saturated imidazolidin-2-ylidene ligand in Ru-NHC-PhInd provides stronger σ-donation and weaker π-acceptance compared to the unsaturated imidazol-2-ylidene in GII. The 3-phenylindenylidene group in Ru-NHC-PhInd offers greater steric bulk and π-conjugation than the benzylidene group (=CHPh) in GII, influencing substrate selectivity .
  • Hoveyda-Grubbs Catalyst (HGII) : RuCl₂(=C(OiPr)Ph)(IMes)

    • HGII replaces PCy₃ with a chelating isopropoxybenzylidene ligand, improving catalyst recyclability but reducing initiation rates compared to Ru-NHC-PhInd .
  • AquaMet and FixCa (Type 2 Catalysts): These feature charged substituents (e.g., piperazinium or trimethylammonio groups) on the NHC ligand, enhancing solubility in polar solvents. Ru-NHC-PhInd, with its hydrophobic tricyclohexylphosphine and mesityl groups, is better suited for non-polar media .
b) Geometric Parameters

Crystallographic data for Ru-NHC-PhInd analogs (e.g., bond lengths: Ru–Cl ≈ 2.35–2.40 Å, Ru–Calkylidene ≈ 1.85 Å) align with other NHC-ruthenium complexes, but minor variations in ligand geometry (e.g., Addison parameter = 0.244 in ) reflect differences in electron distribution and steric strain .

Catalytic Performance

a) Activity in Ring-Closing Metathesis (RCM)
Compound Turnover Frequency (TOF) Substrate Scope Thermal Stability
Ru-NHC-PhInd Moderate-High Sterically demanding alkenes Excellent (≤100°C)
Grubbs II (GII) High Broad, including simple alkenes Moderate
Hoveyda-Grubbs (HGII) Low-Moderate Polar solvents, macrocycles High
AquaMet Low Aqueous media Moderate
  • Ru-NHC-PhInd outperforms HGII in non-polar solvents for bulky substrates due to its indenylidene group .
  • Compared to Grubbs II, Ru-NHC-PhInd shows slower initiation but higher stability in prolonged reactions .
b) Substrate Selectivity
  • The 3-phenylindenylidene group in Ru-NHC-PhInd improves selectivity for trisubstituted alkenes over disubstituted ones, a trait shared with indenylidene analogs like TITTUO and DULVOW .
  • Pyridinylpropylidene analogs () exhibit altered selectivity due to π-backbonding interactions with the pyridine group, unlike the purely alkylidene-based Ru-NHC-PhInd .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。